molecular formula C32H55N5O10 B1313746 Tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate CAS No. 819869-77-7

Tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate

Cat. No.: B1313746
CAS No.: 819869-77-7
M. Wt: 669.8 g/mol
InChI Key: XIICJKXKEDCZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is a useful research compound. Its molecular formula is C32H55N5O10 and its molecular weight is 669.8 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of DOTA-tris(tBu)ester NHS ester is amine-containing biomolecules , such as peptides and antibodies . The compound is a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a macrocyclic chelator .

Mode of Action

DOTA-tris(tBu)ester NHS ester contains an amine-reactive NHS (N-hydroxysuccinimide) group . This allows it to form covalent bonds with amine groups on target biomolecules, effectively labeling them . The compound also contains a macrocyclic chelator, DOTA, which can form stable and inert complexes under physiological conditions .

Biochemical Pathways

The biochemical pathways affected by DOTA-tris(tBu)ester NHS ester are primarily those involving the labeled peptides and antibodies. The exact pathways would depend on the specific biomolecules being targeted. The DOTA chelator can also bind to metal ions, which may influence various biochemical processes .

Pharmacokinetics

It’s known that the compound has good solubility in dmf and dcm . The t-butyl ester groups from the DOTA are removed during the course of the TFA-mediated cleavage reaction .

Result of Action

The primary result of the action of DOTA-tris(tBu)ester NHS ester is the labeling of target biomolecules. This can facilitate the detection of these molecules in various diagnostic and therapeutic applications, such as MRI contrast agents, PET and SPECT imaging agents, and radiotherapeutic agents .

Action Environment

The action of DOTA-tris(tBu)ester NHS ester can be influenced by various environmental factors. For instance, the stability of the compound and its complexes can be affected by pH and temperature. The presence of other substances, such as metal ions, can also influence the compound’s action .

Properties

IUPAC Name

tert-butyl 2-[7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-4,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H55N5O10/c1-30(2,3)44-26(40)20-33-12-14-34(21-27(41)45-31(4,5)6)16-18-36(23-29(43)47-37-24(38)10-11-25(37)39)19-17-35(15-13-33)22-28(42)46-32(7,8)9/h10-23H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIICJKXKEDCZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)ON2C(=O)CCC2=O)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H55N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
Reactant of Route 2
Reactant of Route 2
Tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
Reactant of Route 3
Reactant of Route 3
Tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
Reactant of Route 4
Reactant of Route 4
Tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
Reactant of Route 5
Reactant of Route 5
Tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
Reactant of Route 6
Reactant of Route 6
Tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate

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